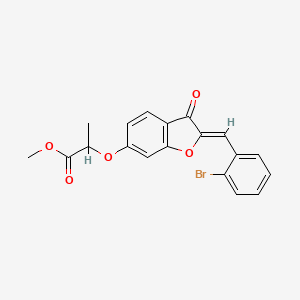

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVODEIZSYWTTH-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting intermediate undergoes cyclization to form the benzofuran ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and other high-value products.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Structural Insights :

- Halogen Effects : Bromine (target) and chlorine () differ in polarizability, affecting binding to hydrophobic pockets or metal ions in biological targets. Fluorine () offers strong electronegativity but minimal steric bulk.

- Methoxy vs.

Ester Group Variations

Functional Group Impact :

- Methyl vs.

- Acid vs. Ester : The free carboxylic acid () could enhance water solubility and ionic interactions but may limit blood-brain barrier penetration.

Bioactivity and Pharmacological Considerations

While direct studies on the target compound are scarce, structural analogs suggest bioactivity trends:

- Halogenated Derivatives : Bromine and chlorine substituents (target, ) are common in antimicrobial and anticancer agents due to halogen bonding and enhanced stability .

- Methoxy-Substituted Analogs : Compounds like may exhibit altered enzyme inhibition profiles due to electron-donating effects .

- Natural Product Inspiration : Benzofuran scaffolds are prevalent in plant-derived bioactive molecules, though synthetic derivatives often show enhanced potency .

Biological Activity

Overview

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also referred to as a benzofuran derivative, exhibits a range of biological activities attributed to its unique chemical structure. This compound is characterized by the presence of a bromobenzylidene moiety and a dihydrobenzofuran ring, which contribute to its potential therapeutic applications.

- Chemical Formula : C18H13BrO5

- Molecular Weight : 389.2 g/mol

- CAS Number : 890633-05-3

The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds with benzofuran structures often modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects. The bromobenzylidene group enhances the binding affinity to specific targets, potentially increasing the compound's efficacy in therapeutic contexts .

Antinociceptive Effects

Research has indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant antinociceptive properties. For instance, studies on related compounds demonstrated their effectiveness in models of neuropathic pain, suggesting that they may act as selective agonists for cannabinoid receptors (CB2), which are implicated in pain modulation without central side effects .

Anti-inflammatory Properties

Benzofuran derivatives have been shown to possess anti-inflammatory activities. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses, making such compounds promising candidates for treating inflammatory diseases .

Research Findings and Case Studies

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzofuran core followed by the introduction of the bromobenzylidene group under controlled conditions.

Q & A

Q. What are the key steps and critical parameters for synthesizing (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

The synthesis typically involves:

- Condensation : Reacting a bromobenzaldehyde derivative with a substituted benzofuran precursor under acidic conditions (e.g., HCl in ethanol) to form the benzylidene moiety .

- Esterification : Introducing the methoxypropanoate group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the (Z)-isomer . Critical parameters include temperature control (60–80°C for condensation) and solvent polarity to favor the Z-configuration .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for Z-configuration) and functional groups (e.g., ester carbonyl at ~170 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification (m/z 433.25) .

- X-ray crystallography : Resolves crystal packing and absolute configuration but requires high-purity crystals .

Q. What biological activities are associated with this compound, and how are they evaluated?

Preliminary studies suggest anti-inflammatory (COX-2 inhibition via ELISA) and anticancer (MTT assays on HeLa or MCF-7 cells) activities. Mechanisms may involve disrupting redox balance (ROS assays) or apoptosis pathways (caspase-3 activation) .

Q. How do solubility and stability impact experimental design?

- Solubility : Optimized using DMSO for in vitro assays (<0.1% v/v to avoid cytotoxicity) or PEG-400 for in vivo studies .

- Stability : Degradation under UV light or basic pH requires storage in amber vials at –20°C and pH-buffered solutions .

Q. How does the Z-isomer influence biological activity compared to the E-isomer?

The Z-configuration enhances steric alignment with hydrophobic enzyme pockets (e.g., COX-2), increasing binding affinity. Comparative studies involve isolating isomers via chiral HPLC and testing IC values .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

- Catalyst screening : Lewis acids (e.g., ZnCl) improve benzylidene formation efficiency by 20–30% .

- Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves yield (75% → 90%) via controlled dielectric heating .

- Flow chemistry : Continuous reactors enhance reproducibility and scalability .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) to assess bioavailability limitations .

- Metabolite identification : UPLC-QTOF-MS detects active/inactive metabolites influencing efficacy .

- Dose-response recalibration : Adjust in vivo dosing based on hepatic clearance rates .

Q. What structure-activity relationships (SAR) guide derivative design?

- Substituent effects :

- Scaffold hopping : Hybridizing with coumarin or flavone cores enhances multitarget activity .

Q. What computational methods predict binding modes and metabolic pathways?

- Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB: 5KIR) to prioritize derivatives with lower ΔG values .

- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .

- ADMET prediction (SwissADME) : Forecasts CYP450 metabolism and blood-brain barrier penetration .

Q. How can analytical methods resolve co-eluting impurities in HPLC?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.